

discovery and first synthesis of 4-Bromo-2-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-2-nitroaniline

Cat. No.: B116644

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An In-depth Technical Guide on the Discovery and First Synthesis of **4-Bromo-2-nitroaniline**

Introduction

4-Bromo-2-nitroaniline is a significant intermediate in the synthesis of organic dyes and pharmaceuticals.[1][2] Its molecular structure consists of a benzene ring substituted with a bromine atom, a nitro group, and an amino group, which contributes to its reactivity and utility in synthetic chemistry.[2] The synthesis of this compound was first documented in the early 20th century, though a single discoverer is not widely credited.[2] Early preparation methods involved either the bromination of 2-nitroaniline or the nitration of 4-bromoaniline.[3] This guide provides a detailed overview of a well-established multi-step synthesis of **4-bromo-2-nitroaniline** starting from aniline, a common and historical approach.[3][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of the compounds involved in the synthesis.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
Aniline	C ₆ H ₇ N	93.13	-6
Acetanilide	C ₈ H ₉ NO	135.17	113-115
4-Bromoacetanilide	C ₈ H ₈ BrNO	214.06	168
4-Bromo-2-nitroacetanilide	C ₈ H ₇ BrN ₂ O ₃	259.06	105-107
4-Bromo-2-nitroaniline	C ₆ H ₅ BrN ₂ O ₂	217.02	110-113[1]

Synthesis Workflow

The multi-step synthesis of **4-Bromo-2-nitroaniline** from aniline is a strategic process involving the protection of the amino group, followed by sequential electrophilic aromatic substitution (bromination and nitration), and concluding with deprotection. This approach is necessary because direct bromination and nitration of aniline lead to undesirable byproducts and oxidation.[4]



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Caption: Multi-step synthesis of **4-Bromo-2-nitroaniline** from aniline.

Experimental Protocols

The following protocols are based on established methods for the synthesis of **4-bromo-2-nitroaniline** from aniline.[4]

Step 1: Acetylation of Aniline to Acetanilide

This initial step protects the amino group to control its activating effect and prevent oxidation in subsequent steps.[4]

- In a 25-mL Erlenmeyer flask, add 465 mg (5 mmol) of aniline, 12 mL of water, and 0.5 mL of concentrated hydrochloric acid.
- Swirl the mixture until the aniline is completely dissolved.
- Prepare a separate solution of 750 mg of sodium acetate trihydrate in 2 mL of water.
- To the aniline solution, add the sodium acetate solution.
- The resulting mixture can be used directly in the next step.

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

This step introduces the bromine atom at the para position of the acetanilide.

- In a 25-mL Erlenmeyer flask, dissolve the acetanilide from the previous step in 4 mL of glacial acetic acid.
- Add 1.6 g of pyridinium bromide perbromide to the solution.
- Mix the contents and heat the flask in a 60°C water bath for 10 minutes.
- Add 15 mL of water, followed by 2 mL of a saturated sodium bisulfite solution to quench any remaining bromine. If the orange color persists, add another 1 mL of the sodium bisulfite solution.
- Cool the mixture in an ice bath for 5 minutes to precipitate the product.
- Collect the 4-bromoacetanilide by filtration. The moist product is suitable for use in the subsequent step without further purification.^[4]

Step 3: Nitration of 4-Bromoacetanilide to 4-Bromo-2-nitroacetanilide

The nitro group is introduced at the ortho position to the acetamido group.

- In a 25 x 150-mm test tube, dissolve the 4-bromoacetanilide from the previous step in 6 mL of concentrated sulfuric acid. Gentle heating may be required.
- Add a stirring bar and cool the solution in an ice bath.
- Prepare a nitrating mixture by combining 12 drops of concentrated nitric acid and 20 drops of concentrated sulfuric acid, and cool this mixture in the ice bath.[4]
- Add the nitrating mixture to the 4-bromoacetanilide solution dropwise (one drop every 10 seconds) while stirring in the ice bath.[4]
- After the addition is complete, continue stirring the mixture in the ice bath for another 15 minutes.
- Pour the reaction mixture into 40 mL of ice water with mixing to precipitate the product.
- After swirling in an ice bath for 5 minutes, collect the 4-bromo-2-nitroacetanilide by filtration. [4] The moist product can be used directly in the final step.

Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide to 4-Bromo-2-nitroaniline

The final step involves the deprotection of the amino group to yield the target compound.

- Place the moist 4-bromo-2-nitroacetanilide in a 20 x 150-mm test tube with 2.0 mL of water and 3.0 mL of concentrated hydrochloric acid.[4]
- Add boiling chips and gently reflux the mixture for 10 minutes.
- Pour the reaction mixture into a mixture of 30 mL of ice water and 5 mL of concentrated ammonium hydroxide, ensuring the final solution is basic.[4]
- Collect the crude **4-bromo-2-nitroaniline** by filtration.
- Recrystallize the product from a 70% ethanol-water mixture to obtain the purified **4-bromo-2-nitroaniline**. A yield of 57% with a melting point of 109°C has been reported for a similar hydrolysis procedure.[5]

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